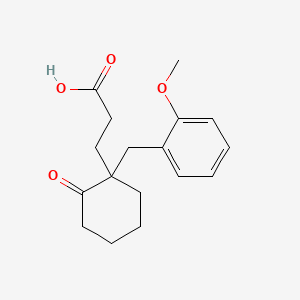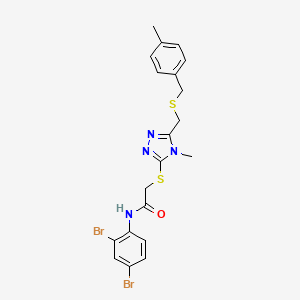
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a dibromophenyl group, a triazole ring, and a thioacetamide moiety
Vorbereitungsmethoden
The synthesis of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dibromophenyl halides.
Attachment of the Thioacetamide Moiety: The final step involves the attachment of the thioacetamide group through a thiolation reaction using appropriate thiol reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzyme Activity: It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(2,4-Dichlorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: This compound has a dichlorophenyl group instead of a dibromophenyl group, which may result in different chemical and biological properties.
N-(2,4-Difluorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20Br2N4OS2 |
|---|---|
Molekulargewicht |
556.3 g/mol |
IUPAC-Name |
N-(2,4-dibromophenyl)-2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20Br2N4OS2/c1-13-3-5-14(6-4-13)10-28-11-18-24-25-20(26(18)2)29-12-19(27)23-17-8-7-15(21)9-16(17)22/h3-9H,10-12H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
WMAKXXYICWYYJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


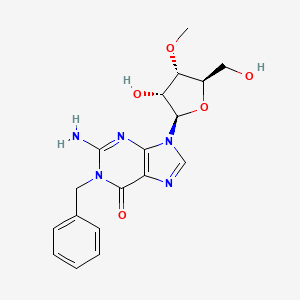

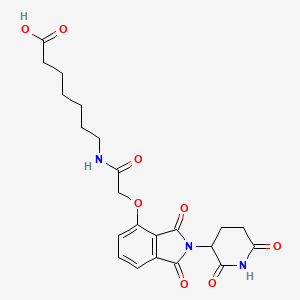
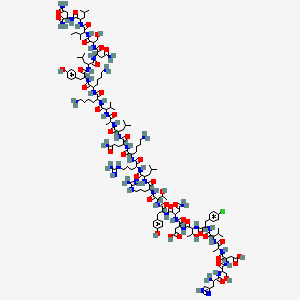
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
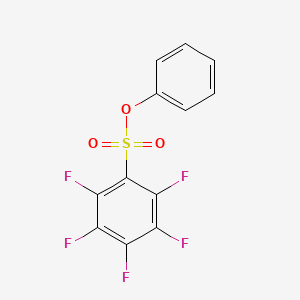
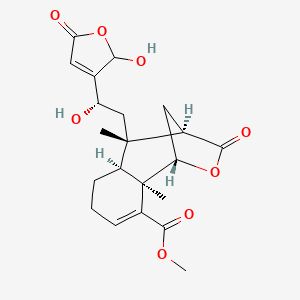
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
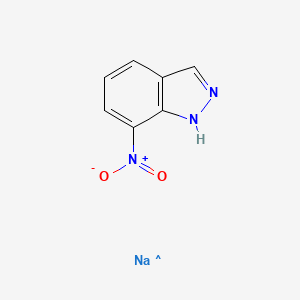
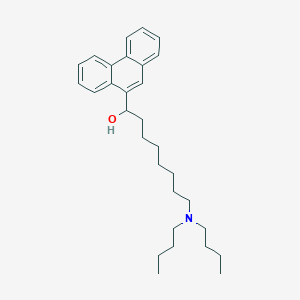
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
